molecular formula C11H22ClNO2 B14523124 2-Methylpropyl (6-chlorohexyl)carbamate CAS No. 62568-65-4

2-Methylpropyl (6-chlorohexyl)carbamate

Cat. No.: B14523124
CAS No.: 62568-65-4
M. Wt: 235.75 g/mol
InChI Key: ANQQRCSBCFHGOL-UHFFFAOYSA-N
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Description

2-Methylpropyl (6-chlorohexyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis. This compound is characterized by the presence of a 2-methylpropyl group and a 6-chlorohexyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl (6-chlorohexyl)carbamate can be achieved through several methods. One common approach involves the reaction of 6-chlorohexanol with 2-methylpropyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a catalyst such as dibutyltin dilaurate, which facilitates the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reactants are fed into the reactor at controlled rates, and the product is continuously removed, allowing for large-scale production with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl (6-chlorohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylpropyl (6-chlorohexyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl (6-chlorohexyl)carbamate is unique due to its specific combination of a 2-methylpropyl group and a 6-chlorohexyl group, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it particularly valuable in pesticide applications .

Properties

CAS No.

62568-65-4

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

2-methylpropyl N-(6-chlorohexyl)carbamate

InChI

InChI=1S/C11H22ClNO2/c1-10(2)9-15-11(14)13-8-6-4-3-5-7-12/h10H,3-9H2,1-2H3,(H,13,14)

InChI Key

ANQQRCSBCFHGOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NCCCCCCCl

Origin of Product

United States

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